3-Methyl-5-propyl-2-cyclohexen-1-one

Description

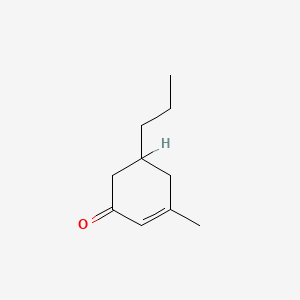

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-propylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-3-4-9-5-8(2)6-10(11)7-9/h6,9H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQMEZRQHLCJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=CC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863256 | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to colourless liquid; warm spicy woody odour, similar flavor at low levels | |

| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in ether and oils, Miscible at room temperature (in ethanol) | |

| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.924-0.928 | |

| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3720-16-9 | |

| Record name | Celery ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3720-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003720169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-5-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-propylcyclohex-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-5-PROPYL-2-CYCLOHEXEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P422HTI94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-5-propyl-2-cyclohexen-1-one (CAS: 3720-16-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-propyl-2-cyclohexen-1-one (CAS number 3720-16-9), a specialty chemical utilized primarily as a flavoring and fragrance agent. Also known by its common name, Celery Ketone, this compound possesses a characteristic warm, spicy, and woody aroma. This document collates available data on its physicochemical properties, toxicological evaluation, and plausible synthetic methodologies. While detailed experimental protocols for its synthesis are not extensively documented in publicly available literature, a generalized procedure based on the Robinson annulation is presented. This guide aims to serve as a foundational resource for professionals in research and development.

Chemical and Physical Properties

This compound is a cyclic ketone with a molecular formula of C₁₀H₁₆O.[1] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O | [1] |

| Molecular Weight | 152.23 g/mol | [1] |

| Appearance | Pale yellow to colorless liquid | [1] |

| Odor | Warm, spicy, woody | [1] |

| Boiling Point | 110-113 °C at 9 Torr | N/A |

| Density | 0.924-0.928 g/cm³ | [1] |

| Refractive Index | 1.481-1.486 | [1] |

| Solubility | Insoluble in water; soluble in ether and oils | [1] |

Table 2: Computational and Safety Data

| Property | Value | Source(s) |

| LogP | 2.7119 | N/A |

| Vapor Pressure | 0.0267 hPa | N/A |

| Flash Point | > 100 °C | N/A |

| GHS Pictogram | GHS07 (Harmful) | N/A |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects) | N/A |

Synthesis Methodology

Generalized Experimental Protocol for Robinson Annulation

The following protocol is a generalized procedure for the synthesis of a 3,5-disubstituted-2-cyclohexen-1-one via a Robinson annulation and should be adapted and optimized for the specific synthesis of this compound.

Reactants:

-

Michael Donor: A ketone containing an α-methylene group, which for the synthesis of the target molecule would be 2-hexanone.

-

Michael Acceptor: An α,β-unsaturated ketone, such as methyl vinyl ketone.

-

Base Catalyst: A suitable base to facilitate enolate formation, such as sodium ethoxide or potassium hydroxide.

-

Solvent: An appropriate solvent, typically a protic solvent like ethanol or a polar aprotic solvent.

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with the Michael donor (e.g., 2-hexanone) and the solvent.

-

Base Addition: The base catalyst is added to the flask while stirring under an inert atmosphere. The mixture is stirred to allow for the formation of the enolate.

-

Michael Acceptor Addition: The Michael acceptor (e.g., methyl vinyl ketone) is added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Michael Addition: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) to allow the Michael addition to proceed to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Intramolecular Aldol Condensation and Dehydration: Upon completion of the Michael addition, the reaction mixture is heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the cyclohexenone ring.

-

Workup: After cooling to room temperature, the reaction mixture is neutralized with an acid (e.g., dilute HCl). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as fractional distillation under reduced pressure or column chromatography on silica gel.

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry to confirm its identity and purity.

Visualized Workflow and Mechanism

The following diagrams illustrate the general workflow for the Robinson annulation and its underlying mechanism.

Caption: Generalized workflow for the synthesis of a cyclohexenone via Robinson annulation.

Caption: The two-stage mechanism of the Robinson annulation reaction.

Toxicological Profile

This compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA). Based on these evaluations, it is considered to have no safety concern at current levels of intake when used as a flavoring agent.[1]

General toxicological data indicates that the compound can cause skin and serious eye irritation.[3] It is also classified as harmful to aquatic life with long-lasting effects.[3] For detailed toxicological information, it is recommended to consult the full safety data sheets (SDS) provided by suppliers.

Regulatory and Application Information

This compound is listed on the EPA's TSCA inventory.[1] It is used as a flavoring agent in food and as a fragrance ingredient in various consumer products.[1] Its use as a flavoring agent is regulated under 21 CFR 172.515 in the United States.[1]

Conclusion

This compound is a well-characterized compound with established applications in the flavor and fragrance industry. While its synthesis via Robinson annulation is chemically plausible, a detailed, publicly available experimental protocol is lacking. The provided generalized protocol and workflow diagrams offer a starting point for its laboratory-scale synthesis. The existing toxicological data supports its safe use at current consumption levels as a flavoring agent, though appropriate handling precautions should be observed due to its potential as a skin and eye irritant. Further research into its biological activities and potential pharmacological applications could be an area for future investigation.

References

An In-depth Technical Guide on the Spectral Analysis of 3-Methyl-5-propyl-2-cyclohexen-1-one

This technical guide provides a comprehensive overview of the spectral data for 3-Methyl-5-propyl-2-cyclohexen-1-one, a compound of interest to researchers, scientists, and professionals in drug development and chemical analysis. This document outlines predicted spectral data based on analogous compounds, details experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Compound Identification

This compound is a cyclic ketone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol .[1][2] It is also known by synonyms such as Celery ketone.[1] The structure and key identifiers are provided below.

| Identifier | Value |

| IUPAC Name | 3-methyl-5-propylcyclohex-2-en-1-one[1] |

| CAS Number | 3720-16-9[2] |

| Molecular Formula | C₁₀H₁₆O[1][2] |

| Molecular Weight | 152.23 g/mol [1][2] |

| SMILES | CCCC1CC(=CC(=O)C1)C[1] |

| InChI | InChI=1S/C10H16O/c1-3-4-9-5-8(2)6-10(11)7-9/h6,9H,3-5,7H2,1-2H3[1] |

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values based on the analysis of structurally similar compounds, such as 3-methyl-2-cyclohexen-1-one[3][4][5], and general principles of spectroscopy.

¹H NMR (Predicted) Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8-5.9 | s | 1H | Vinylic H at C2 |

| ~2.2-2.4 | m | 4H | Allylic CH₂ at C4 and CH₂ at C6 |

| ~1.9-2.1 | m | 1H | CH at C5 |

| ~1.95 | s | 3H | CH₃ at C3 |

| ~1.3-1.5 | m | 4H | CH₂-CH₂ of propyl group |

| ~0.9 | t | 3H | CH₃ of propyl group |

¹³C NMR (Predicted) Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~199-200 | C=O (C1) |

| ~162-163 | C3 |

| ~126-127 | C2 |

| ~40-45 | C5 |

| ~35-40 | C4 |

| ~30-35 | C6 |

| ~30-35 | Propyl CH₂ |

| ~20-25 | Propyl CH₂ |

| ~24 | C3-CH₃ |

| ~14 | Propyl CH₃ |

A computed vapor-phase IR spectrum for the related compound (R)-3-Methyl-5-propylcyclohex-2-enone is available, suggesting the following characteristic absorption bands.[6]

| Wavenumber (cm⁻¹) | Functional Group |

| ~2960-2870 | C-H stretch (alkane) |

| ~1670-1685 | C=O stretch (α,β-unsaturated ketone) |

| ~1620-1640 | C=C stretch (alkene) |

| ~1460-1470 | C-H bend (alkane) |

| ~1370-1380 | C-H bend (alkane) |

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns for cyclic ketones and alkyl chains.

| m/z | Interpretation |

| 152 | [M]⁺ (Molecular ion) |

| 123 | [M - C₂H₅]⁺ |

| 109 | [M - C₃H₇]⁺ |

| 95 | |

| 82 | |

| 67 | |

| 55 |

Experimental Protocols

The following protocols describe a plausible method for the synthesis of this compound and the subsequent acquisition of its spectral data. These are generalized procedures and may require optimization.

A common method for the synthesis of substituted cyclohexenones is through an intramolecular aldol condensation of a diketone.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

-

Reagents: The precursor diketone, 2-methyl-4-heptanoyl-cyclopentanone, is dissolved in an appropriate solvent such as ethanol.

-

Reaction: A base catalyst (e.g., sodium ethoxide in ethanol) is added dropwise to the solution at room temperature.

-

Workup: The reaction mixture is stirred for several hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a weak acid and the product is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or vacuum distillation.

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

-

Sample Preparation: A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: A background spectrum is subtracted, and the resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system for separation and introduction into the ion source.

-

Ionization: Electron Ionization (EI) is typically used at 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) and detected.

-

Data Analysis: The mass spectrum is analyzed for the molecular ion peak and fragmentation patterns to confirm the structure.

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of this compound.

References

- 1. 3-Methyl-5-propylcyclohex-2-en-1-one | C10H16O | CID 3782139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Methyl-2-cyclohexen-1-one(1193-18-6) 1H NMR [m.chemicalbook.com]

- 5. 2-Cyclohexen-1-one, 3-methyl- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

Synthesis of 3-Methyl-5-propyl-2-cyclohexen-1-one from Natural Precursors: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 3-Methyl-5-propyl-2-cyclohexen-1-one, a valuable cyclohexenone derivative also known as celery ketone, utilizing precursors sourced from natural origins. The core of this synthesis revolves around the Robinson annulation, a powerful and well-established method for the formation of six-membered rings. This guide will provide a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant quantitative data.

Executive Summary

The synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, methyl vinyl ketone (MVK), from acetone, a naturally occurring ketone that can be produced via fermentation. The second stage employs the Robinson annulation, reacting the synthesized MVK with 2-pentanone (methyl propyl ketone), another ketone found in various natural sources such as apples and soya oil. This tandem reaction, involving a Michael addition followed by an intramolecular aldol condensation, efficiently constructs the target cyclohexenone ring system. Biocatalytic approaches, while promising for the synthesis of cyclohexanone derivatives, are still an emerging area for this specific molecule and will be discussed as a potential future direction.

Synthetic Pathway Overview

The overall synthetic strategy is depicted below. Acetone, obtainable from natural fermentation processes, is converted to methyl vinyl ketone. This α,β-unsaturated ketone then undergoes a Robinson annulation with 2-pentanone, which can be extracted from natural sources, to yield the final product, this compound.

Experimental Protocols

Stage 1: Synthesis of Methyl Vinyl Ketone (MVK) from Acetone

Methyl vinyl ketone can be prepared from the condensation of acetone with formaldehyde.[1][2]

Materials:

-

Acetone (from fermentation or other natural sources)

-

Formaldehyde (37% aqueous solution)

-

Diethylamine

-

Hydrochloric acid

-

Sodium hydroxide

-

Hydroquinone (inhibitor)

Procedure:

-

Mannich Reaction: A mixture of acetone, formaldehyde, and diethylamine hydrochloride is refluxed to form the Mannich base, 4-(diethylamino)butan-2-one.

-

Elimination: The Mannich base is then subjected to thermal elimination to yield methyl vinyl ketone. The product is distilled and collected. To prevent polymerization, a small amount of hydroquinone is added to the collection flask.[2]

Purification: The crude MVK is purified by fractional distillation.

Stage 2: Robinson Annulation of 2-Pentanone and Methyl Vinyl Ketone

The Robinson annulation is a tandem reaction that combines a Michael addition and an aldol condensation to form a cyclohexenone ring.[3][4][5]

Materials:

-

2-Pentanone (extracted from natural sources)

-

Methyl vinyl ketone (synthesized in Stage 1)

-

Sodium ethoxide (or other suitable base)

-

Ethanol (solvent)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared.

-

Michael Addition: 2-Pentanone is added to the basic solution to form the enolate. Methyl vinyl ketone is then added dropwise to the reaction mixture. The reaction is stirred at room temperature to facilitate the Michael addition, forming a 1,5-diketone intermediate.[4]

-

Aldol Condensation: The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation of the 1,5-diketone. This results in the formation of the cyclic β-hydroxy ketone, which readily dehydrates under the reaction conditions to yield the α,β-unsaturated ketone, this compound.[4][5]

-

Workup: After the reaction is complete, the mixture is cooled and neutralized with dilute hydrochloric acid. The product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following tables summarize typical quantitative data for the key reaction steps. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of Methyl Vinyl Ketone from Acetone

| Parameter | Value | Reference |

| Reactants | Acetone, Formaldehyde | [1][2] |

| Catalyst/Reagent | Diethylamine HCl | [2] |

| Solvent | Not applicable | |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 2-4 hours | |

| Yield | 60-70% | |

| Boiling Point | 81 °C | [2] |

Table 2: Robinson Annulation for this compound Synthesis

| Parameter | Value | Reference |

| Reactants | 2-Pentanone, Methyl Vinyl Ketone | [3][4] |

| Base | Sodium Ethoxide | [4] |

| Solvent | Ethanol | [4] |

| Reaction Temperature | Room Temperature (Michael), Reflux (Aldol) | [4] |

| Reaction Time | 24-48 hours | |

| Yield | 50-65% | |

| Boiling Point | approx. 110-115 °C at 10 mmHg |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Method | Key Signals |

| 1H NMR (CDCl3) | δ 5.85 (s, 1H, C=CH), 2.3-1.9 (m, 7H, CH2 and CH), 1.95 (s, 3H, CH3-C=C), 0.9 (t, 3H, CH3-CH2) |

| 13C NMR (CDCl3) | δ 200 (C=O), 162 (C=CH), 127 (C=CH), 45, 38, 36, 30, 24, 14 (aliphatic carbons) |

| IR (neat) | ν 1665 cm-1 (C=O, conjugated), 1620 cm-1 (C=C) |

| Mass Spectrometry (EI) | m/z 152 (M+), 123, 109, 81 |

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and the decision-making process for precursor selection.

References

An In-depth Technical Guide to 3-Methyl-5-propyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-propyl-2-cyclohexen-1-one, a substituted cyclohexenone derivative. The document details its chemical identity, physicochemical properties, a proposed synthetic pathway, and analytical characterization methods. This information is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, flavor and fragrance chemistry, and drug discovery.

Chemical Identity and Structure

This compound, also known by synonyms such as Celery Ketone, is a cyclic ketone with the systematic IUPAC name 3-methyl-5-propylcyclohex-2-en-1-one .[1] Its chemical structure is characterized by a six-membered ring containing a ketone, a carbon-carbon double bond, a methyl group at position 3, and a propyl group at position 5.

The molecular formula for this compound is C₁₀H₁₆O.[2] The structure gives rise to a stereocenter at the 5-position, meaning it can exist as (R) and (S) enantiomers.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Weight | 152.23 g/mol | [1] |

| Appearance | Pale yellow to colorless liquid | [1] |

| Odor | Warm, spicy, woody | [1] |

| Boiling Point | 110-113 °C at 9 Torr | |

| Solubility | Insoluble in water; soluble in ether and oils | [1] |

| Density | 0.924-0.928 g/cm³ | [1] |

| Refractive Index | 1.481-1.486 | [1] |

Synthesis Pathway

For the synthesis of this compound, a suitable starting material would be 5-octanone, which provides the propyl group at the desired position and the necessary backbone for the cyclohexene ring. The annulating agent would be a three-carbon component that introduces the methyl group and the enone functionality. A common reagent for this is methyl vinyl ketone, though for the specific product, a reagent like 3-buten-2-one would be appropriate.

Proposed Experimental Protocol: Robinson Annulation

Reactants:

-

5-Octanone

-

3-Buten-2-one (Methyl vinyl ketone)

-

Base catalyst (e.g., sodium ethoxide in ethanol)

-

Solvent (e.g., absolute ethanol)

Procedure:

-

Michael Addition: To a solution of 5-octanone in absolute ethanol, a catalytic amount of sodium ethoxide is added. The mixture is stirred at room temperature, and 3-buten-2-one is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed, indicating the formation of the 1,5-diketone intermediate.

-

Intramolecular Aldol Condensation and Dehydration: The reaction mixture containing the intermediate diketone is then heated to reflux. This promotes the intramolecular aldol condensation, followed by dehydration to yield the α,β-unsaturated cyclic ketone.

-

Workup and Purification: After cooling, the reaction mixture is neutralized with a weak acid and the solvent is removed under reduced pressure. The residue is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Visual Representation of the Proposed Synthesis Workflow:

Caption: Proposed Robinson annulation pathway for the synthesis of this compound.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic proton, the protons adjacent to the carbonyl group, the aliphatic protons of the ring and the propyl group, and the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two olefinic carbons, the aliphatic carbons of the ring and the propyl chain, and the methyl carbon.

Predicted and Comparative NMR Data:

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| 3-Methyl-2-cyclohexen-1-one | 5.88 (s, 1H), 2.34 (t, 2H), 2.28 (t, 2H), 1.97-2.05 (m, 2H), 1.95 (s, 3H) | 199.9, 162.9, 126.6, 36.9, 30.9, 24.5, 22.5 | [5] |

| This compound (Predicted) | ~5.9 (s, 1H), ~2.3-2.4 (m, 4H), ~2.0-2.1 (m, 1H), ~1.9 (s, 3H), ~1.2-1.4 (m, 4H), ~0.9 (t, 3H) | ~200, ~160, ~125, and various signals in the aliphatic region for the ring and propyl carbons. |

Mass Spectrometry (MS):

The mass spectrum obtained by electron ionization (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 152). Fragmentation patterns would likely involve the loss of the propyl and methyl groups, as well as characteristic cleavages of the cyclohexenone ring.

Biological Activity and Applications

This compound is utilized as a flavoring agent in the food industry and as a fragrance ingredient in various consumer products.[1] There is limited publicly available information regarding its specific biological signaling pathways. Further research is required to elucidate any potential pharmacological or physiological effects.

Conclusion

This technical guide has summarized the key chemical and physical characteristics of this compound. A viable synthetic route via the Robinson annulation has been proposed, along with expected analytical data for its characterization. This compilation of information serves as a foundational resource for scientists and researchers interested in the synthesis and application of this and related cyclohexenone derivatives. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activities are warranted.

References

An In-Depth Technical Guide to Celery Ketone: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celery ketone, scientifically known as 3-methyl-5-propylcyclohex-2-en-1-one, is a naturally occurring organic compound and a key aroma constituent of celery. Beyond its role in flavor and fragrance, celery ketone is gaining attention for its potential pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of celery ketone, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Celery ketone is a cyclic ketone with an α,β-unsaturated moiety. Its chemical structure and fundamental properties are summarized below.

Chemical Structure and Identifiers

-

IUPAC Name: 3-methyl-5-propylcyclohex-2-en-1-one[1]

-

Synonyms: Celery ketone, Livescone[1]

-

CAS Number: 3720-16-9[1]

-

Molecular Formula: C₁₀H₁₆O[1]

-

Molecular Weight: 152.23 g/mol [1]

-

Chemical Structure:

Figure 1: Chemical structure of celery ketone.

Physical Properties

The physical properties of celery ketone are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Herbal, spicy, celery-like | [2] |

| Boiling Point | 242-244 °C at 760 mmHg | [2] |

| Density | 0.924 - 0.928 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.481 - 1.486 at 20 °C | [2] |

| Flash Point | >100 °C (>212 °F) | [2] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [1] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of celery ketone.

Synthesis of Celery Ketone via Robinson Annulation

The Robinson annulation is a classic and effective method for the synthesis of six-membered rings, making it a suitable approach for preparing celery ketone. The overall reaction involves a Michael addition followed by an intramolecular aldol condensation.[3][4]

Reactants:

-

3-Heptanone (Michael donor)

-

Methyl vinyl ketone (Michael acceptor)

-

Sodium ethoxide (Base)

-

Ethanol (Solvent)

Reaction Scheme:

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Michael Addition: Cool the sodium ethoxide solution in an ice bath and add 3-heptanone dropwise with continuous stirring to form the enolate. After the addition is complete, allow the mixture to stir for an additional 30 minutes.

-

To the enolate solution, add methyl vinyl ketone dropwise while maintaining the temperature below 10 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Intramolecular Aldol Condensation & Dehydration: Gently reflux the reaction mixture for 2-4 hours to facilitate the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone.

-

Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Methods

GC-MS is a powerful technique for the separation and identification of volatile compounds like celery ketone.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector and Detector Temperature: Typically set at 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.

Sample Preparation:

-

Dissolve a small amount of the purified celery ketone in a suitable solvent like dichloromethane or hexane.

Data Analysis:

-

The mass spectrum of celery ketone is expected to show a molecular ion peak (M+) at m/z 152. Key fragmentation patterns can be analyzed to confirm the structure.[5][6][7] The retention time from the gas chromatogram can be used for quantification.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of celery ketone.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

Expected ¹H NMR Spectral Data (Predicted):

-

Signals in the olefinic region (δ 5.5-6.0 ppm) corresponding to the vinyl proton.

-

Signals for the methyl group attached to the double bond (δ 1.8-2.2 ppm).

-

Aliphatic proton signals for the propyl group and the cyclohexenone ring.

Expected ¹³C NMR Spectral Data:

-

A signal for the carbonyl carbon (C=O) in the downfield region (δ 190-200 ppm).[8]

-

Signals for the olefinic carbons (C=C) (δ 120-160 ppm).[8]

-

Signals for the aliphatic carbons of the propyl group and the cyclohexenone ring. A published ¹³C NMR spectrum can be found on PubChem.[1]

FTIR spectroscopy is used to identify the functional groups present in celery ketone.

Instrumentation:

-

FTIR spectrometer.

-

Sample Preparation: A thin film of the liquid sample between two NaCl or KBr plates.

Expected Characteristic Absorption Bands:

-

A strong absorption band for the C=O stretch of the α,β-unsaturated ketone at approximately 1665-1685 cm⁻¹.[9]

-

A medium intensity band for the C=C stretch around 1600-1650 cm⁻¹.

-

C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.

Biological Activity and Potential Signaling Pathways

Celery ketone, as an α,β-unsaturated carbonyl compound, is predicted to exhibit a range of biological activities. The electrophilic nature of the α,β-unsaturated ketone moiety makes it a potential Michael acceptor, allowing it to react with nucleophilic residues (e.g., cysteine) in proteins, thereby modulating their function.[10][11]

Anti-inflammatory Activity

α,β-Unsaturated carbonyl compounds are known to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[10][11]

Proposed Mechanism of Action:

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various non-toxic concentrations of celery ketone for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

NO Measurement: Measure the amount of nitric oxide in the cell culture supernatant using the Griess reagent. A decrease in NO production in celery ketone-treated cells compared to the LPS-only control indicates anti-inflammatory activity.

Antioxidant Activity

The potential for celery ketone to act as an antioxidant can be evaluated through various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, mix different concentrations of celery ketone with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated. A higher percentage indicates greater antioxidant potential.

Potential Modulation of PI3K/Akt and MAPK Signaling Pathways

Components of celery have been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial in cell survival, proliferation, and inflammation. While direct evidence for celery ketone is limited, its structural features suggest it may interact with these pathways.

Hypothesized Interactions:

Further research, such as Western blot analysis for key phosphorylated proteins in these pathways, is required to elucidate the specific effects of celery ketone.

Conclusion

Celery ketone presents an interesting profile for researchers in natural product chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with established methods for its synthesis and analysis, provide a solid foundation for further investigation. The potential for celery ketone to exhibit anti-inflammatory and antioxidant activities, possibly through the modulation of key signaling pathways like NF-κB, PI3K/Akt, and MAPK, warrants more in-depth studies to uncover its therapeutic potential. This guide serves as a starting point for such endeavors, offering the necessary technical information to facilitate future research.

References

- 1. 3-Methyl-5-propylcyclohex-2-en-1-one | C10H16O | CID 3782139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. celery ketone, 3720-16-9 [thegoodscentscompany.com]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. uni-saarland.de [uni-saarland.de]

- 6. youtube.com [youtube.com]

- 7. whitman.edu [whitman.edu]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Methyl-5-propyl-2-cyclohexen-1-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-5-propyl-2-cyclohexen-1-one, a compound of interest in the flavor, fragrance, and potentially pharmaceutical industries. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information, general principles of solubility for structurally related compounds, and detailed experimental protocols for determining solubility. The document is intended to serve as a foundational resource for laboratory work involving this compound, offering insights into its behavior in various organic media and standardized methodologies for quantitative assessment.

Introduction

This compound is a cyclic ketone with a molecular formula of C₁₀H₁₆O. Its structure, featuring a polar carbonyl group and a nonpolar hydrocarbon backbone, dictates its solubility behavior. Understanding its solubility in a range of organic solvents is crucial for a variety of applications, including formulation development, reaction chemistry, and purification processes. This guide outlines the known solubility properties of this compound and provides detailed experimental procedures for researchers to determine precise solubility data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| Appearance | Pale yellow to colourless liquid |

| Odor | Warm, spicy, woody |

| Density | 0.924-0.928 g/cm³ |

| Refractive Index | 1.481-1.486 |

Solubility Data

Direct quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative assessments and the general principles of "like dissolves like" provide a strong indication of its solubility profile. Ketones are generally soluble in most common organic solvents.[1] The solubility of aldehydes and ketones in water decreases as the carbon chain length increases.[2][3]

Qualitative Solubility

The available qualitative solubility information is summarized in Table 2.

| Solvent | Solubility | Reference |

| Water | Insoluble | [4] |

| Ethanol | Miscible at room temperature | [4] |

| Diethyl Ether | Soluble | [4] |

| Oils | Soluble | [4] |

Expected Solubility in Common Organic Solvents

Based on its chemical structure, a predicted solubility profile in a wider range of organic solvents is presented in Table 3. These are estimations and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Isopropanol, n-Butanol | High | The polar hydroxyl group of the alcohol can interact with the carbonyl group of the ketone. |

| Ethers | Tetrahydrofuran (THF), Dioxane | High | Ethers are good solvents for a wide range of organic compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | "Like dissolves like" principle suggests high solubility in other ketones. |

| Esters | Ethyl Acetate, Butyl Acetate | High | Esters are versatile solvents for moderately polar compounds. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | The nonpolar hydrocarbon portion of the molecule will interact favorably with aromatic solvents. |

| Halogenated Solvents | Chloroform, Dichloromethane | High | These are effective solvents for a broad spectrum of organic molecules. |

| Nonpolar Solvents | Hexane, Cyclohexane | Moderate | The propyl and methyl groups and the cyclohexene ring contribute to nonpolar character, allowing for some solubility. |

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, standardized experimental methods are essential. The following section details three common protocols for determining the solubility of a liquid compound like this compound in organic solvents.

Gravimetric Method

This is a classic and straightforward method for determining equilibrium solubility.[5][6][7]

Methodology:

-

Preparation of Saturated Solution:

-

In a series of sealed vials, add an excess amount of this compound to a known volume of the desired organic solvent at a constant temperature.

-

Agitate the vials using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a separate phase of the solute indicates saturation.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature until the undissolved solute has settled.

-

-

Sample Withdrawal and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

-

Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., an evaporating dish).

-

Weigh the container with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until a constant weight of the non-volatile solute is obtained.

-

-

Calculation:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, by calculating the mass of the dissolved solute in the known volume or mass of the solvent.

-

Spectroscopic Method (UV-Vis Absorbance)

This method is suitable for compounds with a chromophore and can be adapted for higher throughput.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

-

-

Sample Withdrawal and Dilution:

-

Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Calculation:

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

High-Throughput Screening (HTS) Method

HTS methods allow for the rapid screening of solubility in multiple solvents.[4][8][9]

Methodology:

-

Plate Preparation:

-

In a 96-well microtiter plate, dispense a small, precise amount of this compound into each well.

-

-

Solvent Addition:

-

Add a range of different organic solvents to the wells.

-

-

Equilibration and Detection:

-

The plate is agitated to facilitate dissolution and then analyzed. Common detection methods include:

-

Nephelometry: Measures the amount of light scattered by undissolved particles.[8]

-

Turbidimetry: Measures the reduction in light transmission due to undissolved particles.

-

Automated HPLC: After equilibration and filtration, the concentration in the supernatant is determined by high-performance liquid chromatography.

-

-

-

Data Analysis:

-

The solubility is determined by identifying the concentration at which precipitation occurs or by quantifying the amount of dissolved compound.

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: General workflow for experimental solubility determination.

Factors Influencing Solubility

This diagram outlines the key factors that influence the solubility of a solute in a solvent.

References

- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. byjus.com [byjus.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biopharma-asia.com [biopharma-asia.com]

An In-depth Technical Guide to the Stereoisomers of 3-Methyl-5-propyl-2-cyclohexen-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-Methyl-5-propyl-2-cyclohexen-1-one, a chiral ketone known for its distinct sensory properties and applications in the flavor and fragrance industry. This document details the structural aspects of its stereoisomers, their differing biological properties, and outlines relevant experimental methodologies.

Introduction to the Stereochemistry of this compound

This compound, commonly referred to as celery ketone, possesses a single chiral center at the C5 position, the carbon atom to which the propyl group is attached. This chirality gives rise to a pair of enantiomers: (S)-3-Methyl-5-propyl-2-cyclohexen-1-one and (R)-3-Methyl-5-propyl-2-cyclohexen-1-one. These enantiomers are non-superimposable mirror images of each other and, as is common with chiral molecules, they exhibit distinct biological properties, most notably in their olfactory perception.

The relationship between the two enantiomers is depicted in the diagram below.

Comparative Properties of Stereoisomers

The most striking difference between the enantiomers of this compound lies in their odor profiles. The (R)-enantiomer is responsible for the characteristic celery-like aroma, whereas the (S)-enantiomer possesses a distinct aniseed-like scent with minty undertones.[1] This difference in sensory perception underscores the importance of stereochemistry in the interaction between odorant molecules and olfactory receptors. A summary of their distinct properties is provided in the table below.

| Property | (R)-3-Methyl-5-propyl-2-cyclohexen-1-one | (S)-3-Methyl-5-propyl-2-cyclohexen-1-one | Racemic Mixture |

| IUPAC Name | (5R)-3-methyl-5-propylcyclohex-2-en-1-one | (5S)-3-methyl-5-propylcyclohex-2-en-1-one | (±)-3-methyl-5-propylcyclohex-2-en-1-one |

| Synonyms | (R)-Celery Ketone | (S)-Celery Ketone, (+)-Celery Ketone[2] | Celery Ketone, Livescone[3] |

| Odor Profile | Celery, jasmone, fenugreek[1] | Aniseed-like, licorice, minty facets[1] | Warm, spicy, woody, celery-like[3] |

| Odor Threshold (ng/L in air) | 9.1[1] | 45.5[1] | Not specified |

| Specific Rotation ([α]D) | Not reported | Not reported (implied dextrorotatory)[2] | 0° |

Experimental Protocols

Stereoselective Synthesis

Conceptual Asymmetric Robinson Annulation Workflow:

General Laboratory Procedure Outline:

-

Enamine Formation: The chiral amine catalyst (e.g., (S)-proline) reacts with the starting ketone (e.g., a derivative that will yield the desired product) to form a chiral enamine.

-

Michael Addition: The chiral enamine undergoes a stereoselective Michael addition to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The chiral catalyst directs the attack to one face of the Michael acceptor, establishing the stereochemistry at the C5 position.

-

Hydrolysis and Cyclization: The resulting iminium ion is hydrolyzed to regenerate the catalyst and form a 1,5-diketone intermediate. This intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to yield the chiral α,β-unsaturated cyclohexenone product.

-

Purification: The final product is purified using standard techniques such as column chromatography. The enantiomeric excess (e.e.) of the product would be determined by chiral chromatography.

Chiral Separation of Enantiomers

The separation of the (R) and (S) enantiomers from a racemic mixture of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective for the resolution of chiral ketones.

General Protocol for Chiral HPLC Separation:

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, for example, a Chiralpak® or Chiralcel® column, would be a suitable choice.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve the best separation.

-

Detection: The enantiomers can be detected using a UV detector, typically at a wavelength where the carbonyl chromophore absorbs (around 220-254 nm).

-

Sample Preparation: The racemic mixture of this compound is dissolved in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

-

Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The elution order will depend on the specific chiral stationary phase and mobile phase used.

Workflow for Chiral HPLC Method Development:

Conclusion

The stereoisomers of this compound provide a clear example of the profound impact of stereochemistry on the biological properties of a molecule, particularly in the context of olfaction. While detailed protocols for the stereoselective synthesis and specific analytical parameters for the chiral separation of this particular compound are not widely documented, established methodologies such as asymmetric Robinson annulation and chiral HPLC with polysaccharide-based columns offer robust frameworks for researchers to produce and analyze the individual enantiomers. Further research into the specific synthesis and properties of these stereoisomers could provide deeper insights into the structure-activity relationships governing odor perception and may lead to new applications in the flavor and fragrance industry.

References

- 1. The Celery Ketones [leffingwell.com]

- 2. This compound, (S)- | C10H16O | CID 637565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-5-propylcyclohex-2-en-1-one | C10H16O | CID 3782139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Robinson annulation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 3-Methyl-5-propyl-2-cyclohexen-1-one as a Natural Flavor Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-5-propyl-2-cyclohexen-1-one, commonly known as celery ketone, is a significant flavor compound valued for its characteristic warm, spicy, and green aroma profile.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, sensory characteristics, and regulatory status. While its presence is implied in celery and other natural sources, detailed quantitative data and specific isolation protocols from these matrices are not extensively documented in publicly available literature. This guide synthesizes the available information on its analytical characterization, presents a representative synthetic approach for structurally related compounds, and discusses the general mechanisms of olfactory signaling relevant to its perception as a flavor molecule. The information is intended to serve as a foundational resource for researchers in flavor chemistry, sensory science, and professionals in the food and fragrance industries.

Chemical and Physical Properties

This compound is a cyclic ketone with a molecular formula of C10H16O.[3] It exists as a racemic mixture of (R)- and (S)-enantiomers, which have distinct sensory properties.[4] The (R)-enantiomer is primarily responsible for the characteristic celery note, while the (S)-enantiomer possesses an aniseed-like, licorice aroma with minty facets.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C10H16O | [3] |

| Molecular Weight | 152.23 g/mol | [3] |

| CAS Number | 3720-16-9 | [3] |

| Appearance | Pale yellow to colorless liquid | [2] |

| Odor | Warm, spicy, woody, celery, green, cumin | [2][5] |

| Taste | Green, herbal, celery, spicy, grassy | [5] |

| Boiling Point | 110-113 °C at 9 Torr | [2] |

| Density | 0.924-0.928 g/cm³ | [3] |

| Refractive Index | 1.481-1.486 | [3] |

| Solubility | Insoluble in water; soluble in ether and oils | [2][3] |

| FEMA Number | 3577 | [3] |

Natural Occurrence and Flavor Profile

The flavor profile of this compound is described as green, herbal, celery-like, and spicy.[5] The distinct aromas of its enantiomers highlight the importance of stereochemistry in flavor perception. The (R)-enantiomer has an odor threshold of 9.1 ng/L in air, while the (S)-enantiomer has a higher threshold of 45.5 ng/L in air.[4]

Regulatory Status

This compound is recognized as a flavoring agent by major regulatory bodies. It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3577 and is considered Generally Recognized as Safe (GRAS).[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3][6]

Experimental Protocols

Isolation from Natural Sources (Generalized Protocol)

While a specific protocol for the isolation of this compound from celery is not detailed in the available literature, a general approach for the extraction of volatile compounds from plant materials can be applied.

Protocol: Steam Distillation of Celery Seeds

-

Material Preparation: Grind celery seeds to a coarse powder to increase the surface area for extraction.

-

Apparatus Setup: Assemble a steam distillation apparatus. Place the ground celery seeds in the distillation flask and add water.

-

Distillation: Heat the flask to generate steam, which will pass through the plant material, carrying the volatile compounds.

-

Condensation: The steam and volatile compound mixture is then passed through a condenser to cool and liquefy.

-

Separation: Collect the distillate, which will consist of an aqueous layer and a layer of essential oil. Separate the essential oil layer, which contains the volatile flavor compounds.

-

Fractional Distillation: To isolate this compound from the essential oil, fractional distillation under reduced pressure can be employed, separating compounds based on their boiling points.

dot

Caption: Generalized workflow for the isolation of celery ketone.

Chemical Synthesis (Representative Protocol)

Protocol: Synthesis of 3-Methyl-2-cyclohexen-1-one

This procedure describes the synthesis of the parent compound, 3-methyl-2-cyclohexen-1-one, and can be adapted for the synthesis of the title compound by using an appropriate starting material.

-

Reaction Setup: In a reaction flask, combine methyl vinyl ketone and the enolate of an appropriate ketone (for the title compound, this would be derived from 2-octanone). The reaction is typically carried out in a suitable solvent such as ethanol or methanol with a base catalyst (e.g., sodium ethoxide or sodium hydroxide).

-

Michael Addition: The enolate undergoes a Michael addition to the methyl vinyl ketone. The reaction mixture is stirred at room temperature or with gentle heating.

-

Aldol Condensation and Dehydration: The resulting intermediate undergoes an intramolecular aldol condensation, followed by dehydration, to form the cyclohexenone ring. This step is often promoted by heating the reaction mixture.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, neutralized with acid, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

dot

Caption: Representative Robinson annulation synthesis workflow.

Analytical Data

Detailed experimental spectral data for this compound is not widely published. The following tables summarize the expected and reported (where available) spectral characteristics.

Table 2: Expected ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | s | 1H | Vinylic proton |

| ~2.3 | m | 2H | Methylene protons adjacent to carbonyl |

| ~2.0 | m | 2H | Methylene protons in the ring |

| ~1.9 | s | 3H | Methyl protons on the double bond |

| ~1.3 | m | 4H | Methylene protons of the propyl group |

| ~0.9 | t | 3H | Methyl protons of the propyl group |

Table 3: Expected ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~200 | Carbonyl carbon |

| ~160 | Vinylic carbon (C-3) |

| ~125 | Vinylic carbon (C-2) |

| ~40-30 | Methylene carbons in the ring and propyl group |

| ~25 | Methyl carbon on the double bond |

| ~14 | Methyl carbon of the propyl group |

Table 4: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2850 | C-H stretching (alkane) |

| ~1670 | C=O stretching (α,β-unsaturated ketone) |

| ~1620 | C=C stretching |

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 152 | Molecular ion (M⁺) |

| 123 | Loss of ethyl group (-C₂H₅) |

| 109 | Loss of propyl group (-C₃H₇) |

| 95 | Retro-Diels-Alder fragmentation |

| 81 | Further fragmentation |

| 67 | Further fragmentation |

Signaling Pathways in Flavor Perception

The perception of this compound as a flavor compound is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[11][12] While the specific OR that binds to celery ketone has not been identified in the literature, the general mechanism of olfactory signal transduction is well-established.

Mechanism of Olfactory Signal Transduction:

-

Binding: An odorant molecule, such as this compound, binds to a specific OR on the cilia of an olfactory sensory neuron.

-

G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (Gαolf).

-

Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of Na⁺ and Ca²⁺ ions into the cell.

-

Depolarization and Action Potential: The influx of positive ions depolarizes the neuron's membrane. If the depolarization reaches a certain threshold, an action potential is generated.

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

dot

Caption: General olfactory signal transduction pathway.

Conclusion

This compound is a well-established and important natural flavor compound. Its characteristic celery-like aroma makes it a valuable ingredient in the food and fragrance industries. While its sensory properties are well-documented, this technical guide highlights the need for further research to quantify its concentration in natural sources, develop specific and efficient isolation and synthesis protocols, and fully characterize its spectral properties. Furthermore, identifying the specific olfactory receptors that interact with this molecule would provide deeper insights into the molecular basis of its flavor perception. The information compiled herein serves as a valuable starting point for researchers and professionals seeking to understand and utilize this significant flavor compound.

References

- 1. foodresearchlab.com [foodresearchlab.com]

- 2. contractlaboratory.com [contractlaboratory.com]

- 3. 3-Methyl-5-propylcyclohex-2-en-1-one | C10H16O | CID 3782139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Celery Ketones [leffingwell.com]

- 5. rua.ua.es [rua.ua.es]

- 6. Natural Antioxidant Changes in Fresh and Dried celery (Apium graveolens), American Journal of Energy Engineering, Science Publishing Group [sciencepublishinggroup.com]

- 7. Determination of Chemical Composition, In Vitro and In Silico Evaluation of Essential Oil from Leaves of Apium graveolens Grown in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

- 9. perfumerflavorist.com [perfumerflavorist.com]

- 10. Exploring the essence of celery seeds (Apium graveolens L.): Innovations in microwave-assisted hydrodistillation for essential oil extraction using in vitro, in vivo and in silico studies [harvest.usask.ca]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Stable olfactory receptor activation across odor complexity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Analysis of 3-Methyl-5-propyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the key thermochemical properties of the organic compound 3-Methyl-5-propyl-2-cyclohexen-1-one. Due to a lack of publicly available experimental data for this specific molecule, this document focuses on the requisite experimental protocols and the nature of the data that would be generated. The information herein is intended to guide researchers in the acquisition and interpretation of this critical data, which is essential for applications in drug development, chemical synthesis, and safety analysis.

Introduction to the Thermochemical Properties of this compound

This compound is a cyclic ketone with potential applications in various fields, including as a fragrance and flavoring agent.[1][2] A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and thermal stability, is crucial for its safe handling, process optimization, and evaluation of its energetic characteristics. This guide outlines the primary experimental techniques for determining these properties.

Key Thermochemical Data

The following tables summarize the types of quantitative thermochemical data that can be determined for this compound. The values presented are hypothetical and serve as illustrative examples of the data that would be obtained through the experimental protocols detailed in this guide.

Table 1: Enthalpy Data (Hypothetical Values)

| Parameter | Symbol | Value (kJ/mol) | Method of Determination |

| Standard Enthalpy of Combustion | ΔcH° | -5500 | Bomb Calorimetry |

| Standard Enthalpy of Formation (Liquid) | ΔfH°(l) | -450 | Derived from Bomb Calorimetry |

| Enthalpy of Vaporization | ΔvapH | 55 | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Fusion | ΔfusH | 20 | Differential Scanning Calorimetry (DSC) |

Table 2: Heat Capacity and Entropy Data (Hypothetical Values)

| Parameter | Symbol | Value (J/mol·K) | Method of Determination |

| Molar Heat Capacity (Liquid, 298.15 K) | Cp,m(l) | 280 | Differential Scanning Calorimetry (DSC) |

| Standard Molar Entropy (Liquid, 298.15 K) | S°(l) | 350 | Derived from DSC heat capacity measurements |

Table 3: Thermal Stability Data (Hypothetical Values)

| Parameter | Value (°C) | Method of Determination |

| Onset of Decomposition | 250 | Thermogravimetric Analysis (TGA) |

| Temperature of Maximum Decomposition Rate | 300 | Thermogravimetric Analysis (TGA) |

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for obtaining high-quality thermochemical data. The following sections describe the standard protocols for the key analytical techniques.

The standard enthalpy of combustion is determined using a bomb calorimeter. This value can then be used to calculate the standard enthalpy of formation.[3][4][5]

Protocol:

-

Sample Preparation: A precise mass (approximately 1 gram) of this compound is placed in a sample crucible.[6] For liquid samples, a gelatin capsule or a specific liquid sample holder is used.

-

Fuse Wire Attachment: A nickel-chromium fuse wire of known length is attached to the electrodes within the bomb, with the wire in contact with the sample.[6]

-

Bomb Assembly and Pressurization: The crucible is placed in the bomb, and a small, known amount of distilled water is added to the bomb to saturate the internal atmosphere with water vapor. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[7][8]

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.[7][9]

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals until a maximum temperature is reached and then begins to cool.[7][8]

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[9] The heat of combustion of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from any nitrogen present.[9] From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.[4]

DSC is a versatile technique used to measure heat flow to or from a sample as a function of temperature or time.[10][11] It is used to determine heat capacity and the enthalpies of phase transitions such as melting (fusion) and boiling (vaporization).

Protocol:

-

Sample Preparation: A small, accurately weighed sample (5-15 mg) of this compound is placed in an aluminum DSC pan. For a volatile liquid, the pan is hermetically sealed to prevent evaporation during the experiment.[12]

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 20 cm³/min) to prevent oxidation.[12]

-

Temperature Program for Phase Transitions: To determine the enthalpy of fusion, the sample is cooled and then heated at a constant rate (e.g., 10 °C/min) through its melting point. The heat flow is recorded as a function of temperature. The area of the peak corresponding to the melting transition is proportional to the enthalpy of fusion.[12][13]

-

Temperature Program for Heat Capacity: To measure heat capacity, a three-step method is typically employed as per ASTM E1269:

-

An initial run is performed with empty sample and reference pans to establish a baseline.

-

A second run is performed with a sapphire standard, which has a well-characterized heat capacity.

-

A final run is performed with the sample. The heat capacity of the sample is then calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature.[14]

-

-

Data Analysis: The instrument's software is used to integrate the peaks for phase transitions to determine enthalpy changes. For heat capacity, the software calculates the value at specific temperatures based on the heat flow differences between the sample, standard, and baseline runs.[12][14]

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a substance.[15][16]

Protocol:

-